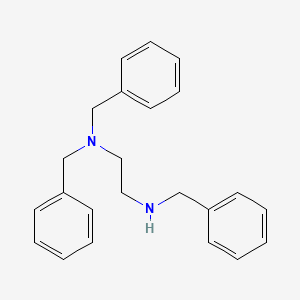

N,N,N'-Tribenzyl-ethane-1,2-diamine

Description

N,N,N'-Tribenzyl-ethane-1,2-diamine is a tertiary amine derivative of ethane-1,2-diamine, featuring three benzyl groups attached to the nitrogen atoms. Benzyl groups confer steric bulk and lipophilicity, which can enhance stability in organic solvents and modulate electronic properties for applications in catalysis, coordination chemistry, or medicinal chemistry. The compound’s structure suggests utility as a ligand in asymmetric synthesis or metal coordination, akin to dibenzyl derivatives discussed in the literature .

Properties

CAS No. |

78774-31-9 |

|---|---|

Molecular Formula |

C23H26N2 |

Molecular Weight |

330.5 g/mol |

IUPAC Name |

N,N',N'-tribenzylethane-1,2-diamine |

InChI |

InChI=1S/C23H26N2/c1-4-10-21(11-5-1)18-24-16-17-25(19-22-12-6-2-7-13-22)20-23-14-8-3-9-15-23/h1-15,24H,16-20H2 |

InChI Key |

HMOBWUSEOFAAAA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNCCN(CC2=CC=CC=C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’-Tribenzyl-ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism where the amine groups of ethane-1,2-diamine attack the benzyl chloride, resulting in the formation of N,N,N’-Tribenzyl-ethane-1,2-diamine .

Industrial Production Methods

While specific industrial production methods for N,N,N’-Tribenzyl-ethane-1,2-diamine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and reactant concentrations to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N,N’-Tribenzyl-ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or amides.

Reduction: Reduction reactions can convert the compound into simpler amines.

Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the process.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or amides, while reduction can produce simpler amines .

Scientific Research Applications

N,N,N’-Tribenzyl-ethane-1,2-diamine has several applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and as a building block for more complex molecules.

Biology: The compound can be used in the synthesis of biologically active molecules.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N,N’-Tribenzyl-ethane-1,2-diamine involves its interaction with molecular targets through its amine groups. These interactions can lead to the formation of coordination complexes or the modification of biological molecules. The specific pathways and targets depend on the context in which the compound is used .

Comparison with Similar Compounds

Substituted Benzyl Derivatives

Benzyl-substituted ethane-1,2-diamines are widely explored for their steric and electronic effects:

- N,N′-Dibenzylcyclohexane-1,2-diamine (): Used in nickel(II) complexes for enantioselective Michael additions. The cyclohexane backbone and two benzyl groups create a rigid chiral environment, critical for asymmetric catalysis. Compared to the tribenzyl analog, reduced steric bulk may limit substrate scope but improve reaction rates .

- (1R,2R)-N,N′-Dibenzyl-1,2-diphenylethane-1,2-diamine (): Features both benzyl and phenyl groups, enhancing π-π interactions in coordination complexes.

- N,N′-Bis(mesityl)ethane-1,2-diamine (): Mesityl groups provide extreme steric hindrance, preventing undesired side reactions in catalysis. Tribenzyl derivatives may balance steric bulk with synthetic accessibility .

Table 1: Structural and Functional Comparison of Benzyl-Substituted Diamines

Alkyl and Functionalized Derivatives

Ethane-1,2-diamines with alkyl or functional groups exhibit diverse reactivity:

- N,N,N',N'-Tetramethyl-N,N'-bis(sulfo)ethane-1,2-diaminium mesylate (): Sulfonic acid groups confer water solubility and acidity, enabling dual-function catalysis (e.g., in thioamide synthesis). Tribenzyl derivatives would lack such hydrophilicity but excel in organic-phase reactions .

- (N,N’-Bis(2-hydroxyethyl)ethane-1,2-diamine)malonato platinum(II) (): Hydroxyethyl groups facilitate hydrogen bonding and metal coordination. Tribenzyl variants may prioritize steric protection of metal centers over solubility .

- N,N,N'-Trimethylethane-1,2-diamine (): Trimethyl substitution reduces steric hindrance, favoring small-molecule interactions.

Table 2: Electronic and Solubility Profiles

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.